8-Hydroxyicosa-5,9,11,14-tetraenoic acid

Description

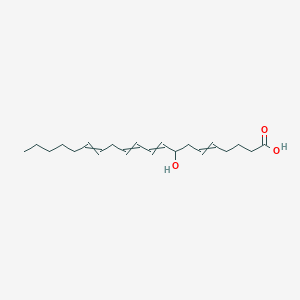

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxyicosa-5,9,11,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNAYAEIJYXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869319 | |

| Record name | 8-Hydroxyicosa-5,9,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of 8 Hydroxyicosa 5,9,11,14 Tetraenoic Acid

Arachidonic Acid as a Precursor to 8-Hydroxyicosa-5,9,11,14-tetraenoic Acid

Arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid, is the direct precursor for the synthesis of a wide array of signaling molecules known as eicosanoids, including 8-HETE. wikipedia.orgnih.gov The conversion of AA into its various metabolites is a critical step in many physiological and pathological processes. For eicosanoid synthesis to occur, arachidonic acid must first be liberated from its storage form within the cell membrane. brainkart.com

Arachidonic acid is an integral component of the phospholipids (B1166683) that make up cellular membranes, particularly abundant in the brain, muscles, and liver. wikipedia.org Its presence in these membranes confers fluidity and flexibility, which are essential for cellular function. nih.gov There are two primary sources from which biological systems obtain arachidonic acid:

Dietary Intake: Arachidonic acid can be obtained directly from food sources such as poultry, meat, fish, seafood, and eggs. nih.govchemicalbook.com

Endogenous Synthesis: It can be synthesized from the essential fatty acid, linoleic acid, an omega-6 fatty acid found abundantly in nuts, seeds, and their derived vegetable oils. nih.gov This conversion process involves a series of desaturation and chain elongation steps. nih.gov

Once acquired, arachidonic acid is incorporated into the sn-2 position of membrane phospholipids. brainkart.com Its release for metabolic processing is catalyzed by the phospholipase A2 (PLA2) family of enzymes, which hydrolyze the ester bond, freeing the fatty acid into the cytoplasm. wikipedia.orgbrainkart.com This release is a tightly regulated step, often initiated by cellular activation or injury. researchgate.net

Alternative Enzymatic and Non-Enzymatic Pathways to this compound

Cytochrome P450 Involvement in HETE Synthesis (General)

The cytochrome P450 (CYP) family of enzymes are well-known to metabolize arachidonic acid into a variety of products, including HETEs and epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net CYP enzymes, particularly those from the CYP4A and CYP4F subfamilies, are responsible for the ω- and (ω-1)-hydroxylation of arachidonic acid to produce compounds like 20-HETE and 19-HETE. nih.gov

While direct synthesis of 8-HETE by cytochrome P450 enzymes is not a major described pathway, some evidence suggests an indirect role. nih.gov Certain CYP isoforms can hydroxylate the bisallylic carbons of arachidonic acid to produce unstable intermediates like 10-HETE, which can then rearrange under acidic conditions to form more stable conjugated diene HETEs, including 8-HETE and 12-HETE. nih.gov However, the physiological significance of this indirect pathway for 8-HETE formation remains to be fully elucidated.

Potential Non-Enzymatic Formation of 8-HETE (General)

8-HETE can also be formed through non-enzymatic pathways, primarily via the free radical-mediated oxidation of arachidonic acid. mdpi.com This process, often referred to as lipid peroxidation, can be initiated by reactive oxygen species (ROS). nih.gov Unlike enzymatic reactions that produce a specific stereoisomer, non-enzymatic oxidation results in a racemic mixture of both (R) and (S) enantiomers of 8-HETE. nih.gov

Studies have suggested that in humans, the non-enzymatic free radical oxidation pathway may be a significant source of 8-HETE, as well as other HETEs like 9-HETE and 11-HETE. mdpi.com In certain pathological conditions, such as brain ischemia, the increase in 8-HETE has been attributed to non-enzymatic origins, as indicated by a racemic mixture of its R and S isomers. nih.gov This is in contrast to other HETEs, like 12-HETE, which show a predominance of the S-isomer, indicating enzymatic production under the same conditions. nih.gov The autoxidation of arachidonic acid in a monolayer model, mimicking a cell membrane, has also been shown to produce various HETEs and EETs, further supporting the potential for non-enzymatic formation in biological membranes. nih.gov

Metabolism and Degradation of 8 Hydroxyicosa 5,9,11,14 Tetraenoic Acid

Pathways of 8-Hydroxyicosa-5,9,11,14-tetraenoic Acid Metabolism

The metabolism of 8-HETE can proceed through several pathways, primarily involving further oxidation, chain shortening, and conjugation. These pathways are cell- and tissue-specific, leading to a diverse array of metabolites.

One potential metabolic route for 8-HETE is through the actions of cytochrome P450 (CYP) enzymes. nih.gov CYP enzymes can introduce additional hydroxyl groups at various positions on the fatty acid chain, leading to the formation of dihydroxy-eicosatetraenoic acids (diHETEs). wikipedia.org For instance, 10-HETE can be converted to 8- and 12-HETE, suggesting that similar subsequent hydroxylation could occur with 8-HETE. nih.gov

Another significant metabolic pathway is β-oxidation. Like other fatty acids, 8-HETE can be shortened from the carboxyl end, leading to the formation of shorter-chain metabolites. This process typically occurs in mitochondria and peroxisomes and is a major route for the degradation and inactivation of eicosanoids.

8-HETE exists as two enantiomers, 8(S)-HETE and 8(R)-HETE. The stereochemistry of the hydroxyl group significantly influences the metabolic fate of the molecule. Enzymatic reactions are often highly stereospecific, meaning that different enzymes may preferentially metabolize one enantiomer over the other.

For example, the biosynthesis of 8-HETE in mouse skin is almost exclusively the 8(S)-hydroxy enantiomer, formed by the action of an 8S-lipoxygenase. nih.gov This stereospecificity suggests that subsequent metabolic steps are also likely to be enantiomer-selective. While enzymatically formed HETEs are stereospecific, HETEs formed through non-enzymatic lipid peroxidation are typically racemic mixtures of R and S enantiomers. nih.gov The metabolism of these racemic mixtures can differ from that of the pure enantiomers produced by cellular enzymes.

Enzymatic Systems Governing this compound Degradation

Several enzymatic systems are responsible for the degradation of 8-HETE. These include:

Lipoxygenases (LOX): These enzymes can introduce additional oxygen molecules into fatty acids. While 8S-lipoxygenase is responsible for the synthesis of 8(S)-HETE, other lipoxygenases could potentially metabolize it further. nih.govnih.gov

Cytochrome P450 (CYP) Enzymes: As mentioned, CYP monooxygenases are key enzymes in the metabolism of arachidonic acid and its derivatives, including HETEs. nih.govnih.govresearchgate.net They can catalyze various reactions, including hydroxylation and epoxidation.

Dehydrogenases: Hydroxy-eicosatetraenoic acid dehydrogenases can oxidize the hydroxyl group of 8-HETE to a keto group, forming 8-oxo-eicosatetraenoic acid (8-oxo-ETE). nih.gov

Enzymes of β-oxidation: This pathway involves a series of enzymes, including acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, and thiolases, that sequentially shorten the fatty acid chain. asm.org

Table 1: Key Enzymatic Systems in 8-HETE Degradation

| Enzyme Class | Function | Potential Metabolites |

| Lipoxygenases (LOX) | Dioxygenation | Dihydroxy-eicosatetraenoic acids (diHETEs) |

| Cytochrome P450 (CYP) | Monooxygenation (hydroxylation, epoxidation) | Dihydroxy-eicosatetraenoic acids (diHETEs), epoxy-HETEs |

| Dehydrogenases | Oxidation of hydroxyl group | 8-oxo-eicosatetraenoic acid (8-oxo-ETE) |

| β-oxidation enzymes | Chain shortening | Shorter-chain fatty acid derivatives |

Intracellular Transport and Fate of this compound Metabolites

For fatty acids to undergo β-oxidation in the mitochondria, they must first be transported across the mitochondrial membranes. This process is facilitated by the carnitine shuttle system. creative-proteomics.commdpi.com Fatty acids are first activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases. asm.org

The acyl-CoA is then converted to an acylcarnitine by carnitine acyltransferase. creative-proteomics.com This acylcarnitine is transported across the inner mitochondrial membrane by a specific translocase. Once inside the mitochondrial matrix, the acyl group is transferred back to CoA, and the acyl-CoA can then enter the β-oxidation spiral. creative-proteomics.com While this is a general pathway for fatty acids, it is plausible that 8-HETE and its metabolites also utilize this system for mitochondrial degradation.

Cellular Mechanisms and Molecular Signaling of 8 Hydroxyicosa 5,9,11,14 Tetraenoic Acid

Receptor-Mediated Actions of 8-Hydroxyicosa-5,9,11,14-tetraenoic Acid

The biological effects of 8-HETE are largely channeled through its interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). These ligand-activated transcription factors are critical in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.

The 8(S)-HETE enantiomer has been identified as a naturally occurring ligand for PPARs, capable of activating different isoforms with varying potencies. nih.gov PPARs function as molecular sensors for fatty acids and their derivatives, and their activation by ligands like 8(S)-HETE initiates a cascade of events leading to the regulation of target gene transcription. nih.govresearchgate.net Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator responsive elements (PPREs) in the promoter regions of target genes. ahajournals.org

8(S)-HETE is recognized as a potent and selective activator of PPARα. nih.govnih.gov This isoform is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney. ahajournals.org The activation of PPARα by 8(S)-HETE has been observed at submicromolar to low micromolar concentrations, demonstrating a significant affinity. nih.govjst.go.jpnih.gov This interaction triggers the expression of genes involved in lipid uptake and oxidation. jst.go.jp For instance, research has shown that 8(S)-HETE can activate PPARα-mediated transcription at concentrations as low as 0.3 μM. nih.gov This strong activation of PPARα underscores the role of 8(S)-HETE in modulating lipid homeostasis and energy metabolism. plos.org

| Finding | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|

| Selective PPARα Activation | As low as 0.3 μM | Activation of PPARα-mediated transcription. | nih.gov |

| Strong PPARα Activation | 1 μM | Significant activation of PPARα. | nih.gov |

| Natural Agonist Activity | Submicromolar | Acts as a natural agonist with submicromolar activity on PPARα. | jst.go.jp |

In contrast to its potent effect on PPARα, 8(S)-HETE is characterized as a weak activator of PPARγ. nih.gov PPARγ is a key regulator of adipogenesis (fat cell differentiation), lipid storage, and insulin (B600854) sensitivity. jst.go.jpyoutube.com While 8(S)-HETE can activate PPARγ, it typically requires higher concentrations to do so compared to its activation of PPARα. nih.gov Despite its weaker affinity, the activation of PPARγ by 8(S)-HETE is functionally significant, as evidenced by its ability to induce the differentiation of preadipocytes, a process centrally controlled by PPARγ. nih.gov

| Finding | Relative Potency | Observed Effect | Reference |

|---|---|---|---|

| Weak Activation | Weaker than PPARα activation | Activates PPARγ at higher concentrations. | nih.govnih.gov |

| Induction of Adipocyte Differentiation | Not specified | Promotes the differentiation of preadipocytes. | nih.gov |

The distinct activation profiles of 8(S)-HETE on PPARα and PPARγ have inspired the development of synthetic analogs aiming to achieve specific therapeutic effects, such as dual agonism. jst.go.jp Structural modifications of the natural 8(S)-HETE molecule have led to the identification of novel compounds with tailored PPAR activity. One such example is the quinoline (B57606) analog S 70655, which was developed as a PPARα/γ dual agonist. jst.go.jp Structure-activity relationship (SAR) studies on these analogs have highlighted the critical importance of specific chemical moieties for biological activity. For instance, the quinoline core, a free hydroxyl group, and the presence of a triple bond were identified as essential for potent PPAR agonism in these synthetic derivatives. jst.go.jp These research efforts demonstrate how the natural ligand 8(S)-HETE serves as a scaffold for designing new modulators of PPAR activity.

While the interactions of 8-HETE with nuclear receptors are well-documented, its engagement with cell surface receptors, particularly G protein-coupled receptors (GPCRs), is less defined. GPCRs are a large family of transmembrane receptors that mediate signals from a wide array of extracellular stimuli. wikipedia.org Specific GPCRs have been identified for other HETE isomers; for example, the orphan receptor GPR31 was identified as a high-affinity receptor for 12(S)-HETE, and GPR75 is a receptor for 20-HETE. nih.govnih.govtouro.edu However, based on current research, a specific, high-affinity GPCR for 8-HETE has not been definitively identified. This remains an area of ongoing investigation to fully elucidate the complete signaling network of this bioactive lipid.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation by 8-HETE

Intracellular Signaling Cascades Modulated by this compound

Beyond direct receptor activation, 8-HETE influences cellular behavior by modulating key intracellular signaling cascades. These pathways involve a series of protein kinases and transcription factors that ultimately control cellular processes like growth, inflammation, and proliferation. Research has shown that 8-HETE can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in human ventricular cardiomyocytes, an effect linked to the development of cellular hypertrophy. mdpi.com Furthermore, 8(S)-HETE is known to activate protein kinase C (PKC) in murine keratinocytes, highlighting its role in modulating cell signaling in the skin. nih.gov

| Signaling Pathway | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| MAPK Pathway | Human Ventricular Cardiomyocytes | Activation implicated in cellular hypertrophy. | mdpi.com |

| NF-κB Pathway | Human Ventricular Cardiomyocytes | Activation implicated in cellular hypertrophy. | mdpi.com |

| Protein Kinase C (PKC) | Murine Keratinocytes | Activation with an IC50 of 100 μM. | nih.gov |

Gene Transcription Regulation

This compound, particularly its 8(S)-HETE enantiomer, functions as a significant modulator of gene transcription primarily through its interaction with peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are a group of nuclear hormone receptors that play a pivotal role in the regulation of genes involved in lipid metabolism and cellular differentiation. nih.govnih.gov

Research has demonstrated that 8(S)-HETE is a potent activator of PPARα and a less potent activator of PPARγ. nih.gov The activation of these receptors is initiated by the binding of ligands, such as fatty acids and their derivatives like 8(S)-HETE. youtube.com Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This binding event recruits coactivator proteins, leading to the initiation or enhancement of gene transcription. nih.gov The regulation of gene expression by 8-HETE through PPARs has significant implications for processes such as lipid homeostasis and inflammation. nih.govaacrjournals.org For instance, the activation of PPARα by 8(S)-HETE can induce the expression of genes involved in fatty acid oxidation. youtube.com

Intracellular Calcium Mobilization (General Eicosanoid Signaling)

Eicosanoids, as a class of signaling molecules, frequently utilize the mobilization of intracellular calcium (Ca²⁺) as a key mechanism to transduce signals within the cell. The process often begins with the activation of phospholipase C (PLC) at the cell membrane, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). dovepress.com

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which is a major intracellular storage site for calcium. cusabio.com This binding triggers the opening of calcium channels, leading to a rapid release of Ca²⁺ from the ER into the cytosol and a transient increase in the intracellular calcium concentration. cusabio.commdpi.com This calcium signal can then activate a variety of downstream cellular processes, including enzyme activation, gene transcription, and muscle contraction. cusabio.com The emptying of these intracellular calcium stores can also influence cell cycle progression, pushing cells into a quiescent state. cusabio.com Some eicosanoid-mediated responses are critically dependent on this calcium mobilization, highlighting its importance as a second messenger in their signaling cascades. mdpi.com

MAPK/ERK Pathway Modulation (General Eicosanoid Signaling)

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways through which eicosanoids exert many of their effects. The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key chain of proteins that relays signals from cell surface receptors to the DNA in the nucleus. aacrjournals.org This pathway is involved in fundamental cellular processes including proliferation, differentiation, and survival. aacrjournals.org

Activation of the MAPK/ERK pathway can be initiated by eicosanoids. aacrjournals.org For example, the synthesis of leukotrienes, a class of eicosanoids, involves the phosphorylation of the 5-lipoxygenase enzyme by MAPK. mdpi.com Furthermore, in cardiac cells, the effects of certain eicosanoids are mediated through MAPK signaling. aacrjournals.org The cascade typically involves a series of sequential phosphorylations: a MAPKKK (like Raf) activates a MAPKK (MEK), which in turn activates a MAPK (ERK). Activated ERK can then phosphorylate various cytoplasmic and nuclear targets, including transcription factors, to regulate gene expression and elicit a cellular response. aacrjournals.org The high expression of cyclooxygenase-2 (COX-2), an enzyme in the eicosanoid synthesis pathway, in some tissues is partly due to the persistent activation of the Ras pathway, which feeds into the MAPK/ERK cascade. spandidos-publications.com

PI3K/Akt Pathway Involvement (General Eicosanoid Signaling)

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that is modulated by eicosanoids and governs a wide range of cellular functions, including cell growth, survival, proliferation, and metabolism. cellsignal.comyoutube.com Activation of this pathway is a key event in the signaling of various eicosanoids, such as prostaglandins (B1171923), leukotrienes, and certain hydroxyeicosatetraenoic acids (HETEs). aacrjournals.orgmdpi.com

For instance, prostaglandin (B15479496) E₂ (PGE₂) can activate the PI3K/Akt pathway through its EP4 receptor, which in turn promotes cell proliferation and invasion in prostate cancer cells. nih.gov Similarly, leukotriene D₄ (LTD₄) has been shown to stimulate the migration and proliferation of mouse embryonic stem cells via the PI3K/Akt pathway. aacrjournals.org Studies on HETEs have also revealed their ability to activate this cascade. 15(S)-HETE, for example, induces angiogenesis by activating PI3K-Akt-mTOR-S6K1 signaling in microvascular endothelial cells. mdpi.com The activation of the PI3K/Akt pathway typically proceeds by PI3K generating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which acts as a second messenger to recruit and activate Akt. cellsignal.com Activated Akt then phosphorylates a multitude of downstream targets, mediating the cellular responses elicited by the eicosanoid.

Protein Kinase C Activation (General Eicosanoid Signaling)

Protein Kinase C (PKC) represents a family of enzymes that are central to many signal transduction pathways and can be activated by various eicosanoids. dovepress.com The activation of PKC is a critical step in mediating cellular responses to these lipid messengers.

Several oxygenated derivatives of arachidonic acid have been shown to be effective activators of PKC. For example, Lipoxin A can activate the kinase at micromolar concentrations in the presence of calcium. Other mono- and dihydroxylated eicosanoids also exhibit stimulatory effects on PKC, although sometimes at higher concentrations. The activation mechanism often involves diacylglycerol (DAG), a product of phospholipase C activity, which acts as a second messenger to recruit and activate conventional and novel PKC isoforms at the cell membrane. dovepress.com In some contexts, PKC can also be part of a feedback loop; for instance, inhibition of PKC has been shown to enhance the production of certain eicosanoids in human eosinophils, suggesting a regulatory role for PKC in the eicosanoid synthesis pathway itself. nih.gov

Influence on Cellular Differentiation and Function

Adipocyte Differentiation Induction by 8(S)-HETE

The compound 8(S)-HETE, a stereoisomer of 8-HETE, has been identified as a molecule that can induce the differentiation of preadipocytes into mature adipocytes. This process, known as adipogenesis, is a key component of adipose tissue development and is regulated by a cascade of transcription factors.

The primary mechanism by which 8(S)-HETE is thought to promote adipocyte differentiation is through its activity as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. PPARγ is a master regulator of adipogenesis. The activation of PPARγ by ligands like 8(S)-HETE initiates a transcriptional program that leads to the expression of genes characteristic of the mature adipocyte phenotype, including those involved in lipid accumulation and insulin sensitivity. Other HETEs, such as 20-HETE, have also been implicated in adipogenesis, further highlighting the role of this class of eicosanoids in the regulation of adipose tissue development.

Interactive Data Tables

Table 1: General Eicosanoid Signaling Pathways

| Signaling Pathway | General Eicosanoid Role | Key Mediators | Cellular Outcome |

| Intracellular Calcium Mobilization | Eicosanoids trigger Ca²⁺ release from intracellular stores. cusabio.commdpi.com | Phospholipase C (PLC), Inositol 1,4,5-trisphosphate (IP₃). dovepress.com | Enzyme activation, gene transcription, cell cycle modulation. cusabio.com |

| MAPK/ERK Pathway | Relays signals from eicosanoid receptor activation to the nucleus. aacrjournals.org | Ras, Raf, MEK, ERK. aacrjournals.org | Proliferation, differentiation, survival. aacrjournals.org |

| PI3K/Akt Pathway | Mediates eicosanoid-induced cell growth, survival, and migration. aacrjournals.orgmdpi.com | PI3K, Akt, mTOR. mdpi.com | Cell growth, proliferation, angiogenesis, survival. mdpi.com |

| Protein Kinase C (PKC) Activation | Eicosanoids serve as activators of PKC isoforms. | Diacylglycerol (DAG), Calcium. dovepress.com | Regulation of gene expression, protein secretion, inflammatory response. |

Table 2: Influence of 8(S)-HETE on Cellular Processes

| Cellular Process | Specific Compound | Mechanism of Action | Key Molecular Target |

| Gene Transcription | 8(S)-HETE | Binds to and activates nuclear receptors. | PPARα, PPARγ. nih.gov |

| Adipocyte Differentiation | 8(S)-HETE | Induces differentiation of preadipocytes. | PPARγ. |

Stereospecific Induction of Oocyte Maturation by 8(R)-HETE in Invertebrate Models

In certain invertebrate models, particularly the starfish, the process of oocyte maturation, or the reinitiation of meiosis, is a hormonally controlled event. The natural hormone responsible for inducing this process is 1-methyladenine (B1486985). nih.govresearchgate.net However, research has revealed that this complex biological event can also be initiated by specific fatty acids and their derivatives. Among a variety of tested arachidonic acid metabolites, the biological activity to induce oocyte maturation is uniquely restricted to this compound (8-HETE). nih.govresearchgate.net Other related compounds, such as different mono- and poly-hydroxyeicosatetraenoic acids (HETEs), are inactive in this regard. nih.govresearchgate.net

The induction of maturation by 8-HETE is highly stereospecific, with the biological activity strictly confined to the 8(R)-HETE isomer. nih.govresearchgate.net The (8S)-HETE stereoisomer is completely inactive. nih.govresearchgate.net This specificity suggests a precise receptor-mediated mechanism. 8(R)-HETE is potent, triggering maturation at concentrations around 10 nM. nih.govresearchgate.net The process initiated by 8(R)-HETE is complete, leading to all the key events of maturation, including the appearance of maturation-promoting factor (MPF), breakdown of the germinal vesicle, emission of polar bodies, and the formation of a female pronucleus. nih.govresearchgate.net Furthermore, starfish oocytes themselves have been shown to metabolize exogenous arachidonic acid to produce the 8(R)-HETE isomer, indicating its potential as an endogenous signaling molecule. nih.govresearchgate.net

| Feature | 1-Methyladenine (Natural Hormone) | 8(R)-HETE | 8(S)-HETE | Other HETEs |

| Induces Oocyte Maturation | Yes | Yes | No | No |

| Stereospecificity | N/A | High (R-isomer only) | N/A | N/A |

| Effective Concentration | Varies | ~10 nM | Inactive | Inactive |

| Induces Complete Maturation | Yes | Yes | No | No |

Role in 1-Methyladenine Message Transduction

The remarkable ability of 8(R)-HETE to mimic the effects of 1-methyladenine points to its integral role in the signal transduction pathway of the natural hormone. nih.govresearchgate.net The signaling cascade initiated by 1-methyladenine involves a decrease in intracellular cyclic AMP (cAMP) concentration and a subsequent burst of protein phosphorylation, both of which are critical for the resumption of meiosis. nih.govresearchgate.net

Crucially, 8(R)-HETE, but not the inactive 8(S)-HETE, triggers these same downstream events. nih.govresearchgate.net The application of 8(R)-HETE to starfish oocytes causes the characteristic decrease in cAMP levels and the surge in protein phosphorylation that are hallmarks of maturation. nih.govresearchgate.net This strongly suggests that 8(R)-HETE, or a very similar molecule, may act as a second messenger or a key intermediate in the transduction of the 1-methyladenine signal at the plasma membrane level. nih.govresearchgate.net The fact that starfish oocytes endogenously produce 8(R)-HETE from arachidonic acid further supports its physiological relevance in this signaling cascade. nih.govresearchgate.net

Interactions with Other Lipid Mediators and Eicosanoid Networks

8-HETE is part of a complex network of signaling molecules derived from the oxygenation of arachidonic acid. nih.gov These molecules, collectively known as eicosanoids, are generated through three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). nih.govimrpress.com The biological activity of any single eicosanoid can be influenced by the presence and actions of others, leading to a phenomenon known as crosstalk.

Crosstalk with Cyclooxygenase and Other Lipoxygenase Products

The metabolism of arachidonic acid is a branching pathway where the substrate can be shunted toward different enzymatic systems. nih.govresearchgate.net The enzymes responsible for producing 8-HETE are lipoxygenases. However, arachidonic acid is also a substrate for cyclooxygenase (COX) enzymes, which produce prostaglandins and thromboxanes, and other lipoxygenases that produce different positional isomers of HETEs (e.g., 5-HETE, 12-HETE, 15-HETE). nih.govresearchgate.netresearchgate.net

Crosstalk between these pathways can occur at several levels:

Substrate Availability: Competition for the common substrate, arachidonic acid, is a primary form of interaction. The upregulation of one pathway (e.g., COX) could potentially limit the amount of arachidonic acid available for the LOX pathway that produces 8-HETE, and vice versa.

Enzymatic Regulation: Products from one pathway can influence the activity of enzymes in another. For instance, while direct regulation of 8-LOX by COX products is not extensively detailed, the principle of such crosstalk is well-established in eicosanoid biology. Studies have shown that prostaglandin E2 (a COX product) can negatively modulate the induction of other enzymes, demonstrating the potential for inhibitory interactions between pathways. nih.gov Conversely, nitric oxide, another signaling molecule, has been shown to upregulate COX-2 expression, leading to increased prostaglandin production, illustrating a positive feedback loop that could indirectly affect LOX pathways by altering the inflammatory milieu. mdpi.com

| Eicosanoid Pathway | Key Enzymes | Primary Products | Potential Interaction with 8-HETE Pathway |

| Lipoxygenase (LOX) | 5-LOX, 8-LOX, 12-LOX, 15-LOX | HETEs (e.g., 5-HETE, 8-HETE, 12-HETE), Leukotrienes | Competition for arachidonic acid; functional antagonism or synergism between different HETE isomers. |

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes | Competition for arachidonic acid; COX products may modulate the cellular environment, indirectly affecting LOX activity. |

Biological Roles in Non Human Models and Physiological Processes

Research on 8-Hydroxyicosa-5,9,11,14-tetraenoic Acid in Marine Invertebrates

In the marine environment, 8-HETE has been identified as a significant bioactive molecule, particularly in gorgonian corals and starfish.

Research has uncovered the presence of an arachidonic acid C-8 lipoxygenase in the gorgonian coral Pseudoplexaura porosa. This enzyme is capable of converting exogenous arachidonic acid into the (8R)-8-hydroperoxy-5,9,11,14-eicosatetraenoic acid, which is a precursor to (8R)-HETE. mdpi.com While the enzymatic pathway for its biosynthesis has been identified in this coral species, the specific physiological function of 8-HETE in gorgonian corals remains a subject for further investigation. mdpi.com

In starfish, oocytes have been shown to oxidize exogenous arachidonic acid to produce 8-HETE, among other hydroxyeicosatetraenoic acids. researchgate.netnih.gov The synthesis is stereospecific, with starfish oocytes exclusively producing the (8R)-HETE isomer. researchgate.netnih.gov

The most well-documented role of 8-HETE in marine invertebrates is its function as a potent inducer of oocyte maturation in starfish. researchgate.netnih.gov This process, also known as meiosis reinitiation, is naturally triggered by the hormone 1-methyladenine (B1486985). researchgate.netnih.gov

Scientific studies have demonstrated that (8R)-HETE can induce complete oocyte maturation at nanomolar concentrations, a process that includes germinal vesicle breakdown, emission of polar bodies, and the formation of a female pronucleus. researchgate.netnih.gov The biological activity is highly stereospecific, with the (8R) isomer being the active form, while the (8S) isomer is inactive. researchgate.netnih.gov The induction of maturation by (8R)-HETE also mimics the effects of 1-methyladenine by causing a decrease in cyclic AMP concentration and a burst in protein phosphorylation. researchgate.netnih.gov

Interactive Table: Compounds Involved in Starfish Oocyte Maturation

| Compound | Role in Oocyte Maturation | Effective Concentration |

|---|---|---|

| 1-methyladenine | Natural hormone inducer | - |

| (8R)-HETE | Potent inducer | Around 10 nM researchgate.netnih.gov |

| (8S)-HETE | Inactive | - researchgate.netnih.gov |

| Arachidonic acid | Precursor to 8-HETE and can induce maturation | Micromolar range researchgate.netnih.gov |

Studies in Mammalian Models (Non-Human)

In non-human mammalian models, 8-HETE has been identified as a metabolite with significant roles in various physiological and pathological processes, particularly in the context of inflammation and fatty acid metabolism.

This compound has been identified as a metabolite in mouse skin. Its production is notably induced by the topical application of phorbol (B1677699) esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), or the calcium ionophore A23187. nih.gov The biosynthesis is catalyzed by an 8S-lipoxygenase, leading to the formation of the 8(S)-hydroxy enantiomer, 8(S)-HETE. nih.gov

In mouse models of skin inflammation, 8-HETE appears to play a significant role. The induction of 8-HETE biosynthesis is associated with inflammatory responses. nih.gov Strains of mice with a weaker inflammatory response to TPA show lower induction of the enzyme responsible for 8-HETE production. nih.gov This suggests a potential involvement of 8-HETE in the inflammatory cascade and hyperplasia in the skin. nih.gov Furthermore, 8(S)-HETE is linked to keratinocyte differentiation, indicating its role in maintaining skin homeostasis.

While direct studies on the influence of 8-HETE on fatty acid metabolism in animal models of zinc biofortification are limited, related research provides some insights. A study in rats with induced breast cancer investigated the effects of zinc supplementation in micro and nano forms on the metabolism of fatty acids in liver microsomes. This study found that dietary enrichment with zinc microparticles led to lower concentrations of 15-HETE, 12-HETE, and 5-HETE. While 8-HETE was not explicitly mentioned in the results, the study highlights the influence of zinc on the metabolic pathways of various HETEs.

In a human study involving adolescent girls in Pakistan, the consumption of zinc-biofortified wheat flour was evaluated for its effects on plasma markers of fatty acid metabolism. The study observed that the intervention did not have a significant effect on the plasma levels of 8S-HETE. This suggests that in the context of this specific human intervention, modest increases in zinc intake may not significantly alter the systemic levels of 8-HETE.

Interactive Table: Research Findings on 8-HETE in Different Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Gorgonian Coral (Pseudoplexaura porosa) | Contains an 8-lipoxygenase that can produce (8R)-HETE. | mdpi.com |

| Starfish | (8R)-HETE is a potent, stereospecific inducer of oocyte maturation. | researchgate.netnih.gov |

| Mouse Skin | 8-HETE is a metabolite produced via 8S-lipoxygenase, particularly after inflammatory stimuli. | nih.gov |

| Rat Model (Breast Cancer) | Zinc supplementation influenced the levels of various HETEs, suggesting an interplay between zinc and fatty acid metabolism. | |

| Human Study (Zinc Biofortification) | Modest zinc biofortification did not significantly alter plasma 8S-HETE levels in adolescent girls. |

Chemical Synthesis Strategies for 8 Hydroxyicosa 5,9,11,14 Tetraenoic Acid and Analogs

Total Synthesis Approaches to 8-Hydroxyicosa-5,9,11,14-tetraenoic Acid

The total synthesis of 8-HETE presents considerable challenges due to the presence of a chiral center at the C8 position and the specific geometry of its four double bonds. Consequently, stereoselective methodologies are paramount in achieving an efficient and precise synthesis. A notable total synthesis of the methyl esters of 8(S)-, 9(S)-, 11(S)-, and 12(S)-hydroxyeicosatetraenoic acids (HETEs) has been reported, highlighting the common challenges and strategies in this chemical class. acs.org

Stereoselective Synthesis Methodologies

The absolute configuration of the hydroxyl group and the geometry of the carbon-carbon double bonds are critical for the biological activity of 8-HETE. Therefore, stereoselective synthesis is not merely a chemical challenge but a biological necessity. Two prominent strategies have emerged in the synthesis of chiral hydroxy fatty acids: the use of polyacetylenic precursors followed by controlled hydrogenation and the application of chiral auxiliaries to direct stereochemical outcomes.

A powerful strategy for constructing the specific double bond geometry found in polyunsaturated fatty acids like 8-HETE involves the use of polyacetylenic precursors. This approach leverages the stereospecificity of catalytic hydrogenation to generate the required cis double bonds.

A general retrosynthetic analysis would disconnect the 8-HETE molecule into key fragments that can be assembled and then elaborated. A common approach involves the coupling of an appropriate acetylenic fragment to a chiral epoxide or a related precursor bearing the hydroxyl group with the correct stereochemistry. The resulting polyacetylenic intermediate can then be subjected to selective hydrogenation.

For instance, the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is a well-established reagent for the syn-hydrogenation of alkynes to cis-alkenes. By strategically placing triple bonds in the synthetic precursor, chemists can achieve the desired (Z)-configuration of the double bonds at the 5, 11, and 14 positions of 8-HETE. The synthesis of the conjugated diene system often requires different tactics.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. acs.orgnih.gov After the desired stereocenter is created, the auxiliary can be removed and often recycled. nih.gov This strategy is particularly useful for establishing the stereochemistry of the hydroxyl group in hydroxy fatty acids. acs.org

A general approach for synthesizing a chiral hydroxy fatty acid using a chiral auxiliary might involve the following steps:

Attachment of the Chiral Auxiliary: A carboxylic acid fragment is attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-derived amide. acs.org

Stereoselective Reaction: The resulting chiral adduct is then subjected to a reaction that introduces the hydroxyl group. This could be an aldol (B89426) reaction with an appropriate aldehyde, where the chiral auxiliary directs the facial selectivity of the enolate attack. acs.org

Removal of the Chiral Auxiliary: Once the desired stereochemistry is set, the auxiliary is cleaved from the molecule to reveal the chiral alcohol.

For the synthesis of 8-HETE, a suitable fragment containing the carboxylic acid end of the molecule would be attached to a chiral auxiliary. This would then react with an aldehyde precursor representing the remainder of the carbon chain. The chiral auxiliary would control the stereochemistry of the newly formed secondary alcohol at the C8 position. Subsequent olefination and other functional group manipulations would complete the synthesis of the 8-HETE carbon skeleton. While specific examples detailing the application of this method for the total synthesis of 8-HETE are not prevalent in the provided search results, the principles of chiral auxiliary-mediated synthesis are well-established and represent a viable strategy for achieving the desired stereocontrol. acs.orgnih.govnih.gov

Development and Synthesis of 8-HETE Analogs

The natural ligand 8-HETE serves as a lead compound for the development of synthetic analogs with improved pharmacological properties. These analogs are crucial for probing the binding requirements of its biological targets, such as the peroxisome proliferator-activated receptors (PPARs), and for developing potential therapeutic agents for metabolic diseases. frontiersin.org

Structural Modification Strategies for SAR Studies

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. For 8-HETE, SAR studies have focused on several key regions of the molecule: the carboxylic acid head group, the aliphatic chain, the hydroxyl group, and the polyene system.

One notable study involved the synthesis of a series of 8-HETE analogs to explore their activity as PPAR agonists. frontiersin.org The researchers identified a promising quinoline-based analog, S 70655, and used it as a new lead for further modifications. frontiersin.org Their SAR studies revealed several important structural features:

The Upper Acid Chain: This part of the molecule was found to be highly sensitive to modifications. frontiersin.org

The Aromatic Core: The nature of the aromatic system used to replace the polyene chain significantly influenced activity.

The Lipophilic Side Chain: The length and size of the lipophilic side chain had a strong effect on the biological activity. frontiersin.org

These findings underscore the importance of a systematic approach to analog design in order to optimize the desired biological activity.

Synthesis of Quinoline (B57606) and Benzoquinoline Derivatives as PPAR Agonists

The general synthetic strategy for these analogs involves a convergent approach. frontiersin.org A key step is the nucleophilic substitution on a 2-chloroquinoline (B121035) or 2-chlorobenzoquinoline core to introduce the lipophilic side chain. This is followed by the introduction of a homopropargylic alcohol at the 3-position, which serves as a precursor to the acidic moiety. frontiersin.org

Advanced Analytical Methodologies in 8 Hydroxyicosa 5,9,11,14 Tetraenoic Acid Research

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) has become the cornerstone of lipidomics, offering unparalleled sensitivity and accuracy for the analysis of eicosanoids like 8-HETE. creative-proteomics.com When coupled with chromatographic separation techniques, MS-based approaches allow for the precise identification, quantification, and structural characterization of these lipid mediators, providing critical insights into their roles in health and disease. creative-proteomics.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for eicosanoid analysis, valued for its high selectivity, sensitivity, and ability to profile a wide range of metabolites simultaneously. nih.govcreative-proteomics.comresearchgate.net This method has been successfully applied to quantify 8-HETE in diverse biological samples, including human serum, sputum, bronchoalveolar lavage fluid (BALF), and rat brain tissue. nih.govnih.gov

The typical workflow involves separating the extracted lipids using reverse-phase high-performance liquid chromatography (HPLC), often on a C18 column. researchgate.netnih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile and/or methanol) containing a small percentage of an acid (such as acetic or formic acid) is commonly used to resolve the various eicosanoid isomers. researchgate.netnih.gov Following separation, the analytes are ionized, typically using negative-ion mode electrospray ionization (ESI), and detected by the mass spectrometer. nih.gov

Quantification is achieved using multiple reaction monitoring (MRM), a highly specific and sensitive mode of analysis where a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov For 8-HETE, a common MRM transition is from the precursor ion at m/z 319 to a product ion at m/z 155. lipidmaps.orgescholarship.orgmdpi.com To ensure accuracy and account for sample loss during preparation, stable isotope-labeled internal standards, such as deuterated forms of other HETEs or prostaglandins (B1171923), are added to the sample prior to extraction. nih.govlipidmaps.org This robust methodology allows for limits of quantification in the low nanogram to picogram per milliliter range, making it suitable for detecting the low endogenous levels of 8-HETE. nih.govnih.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography Column | Reverse-Phase C18 | researchgate.netnih.gov |

| Mobile Phase | Water/Acetonitrile/Methanol gradient with 0.01-0.1% Acetic or Formic Acid | researchgate.netnih.gov |

| Ionization Mode | Negative-Ion Electrospray (ESI) | nih.gov |

| Precursor Ion (m/z) | 319 | lipidmaps.orgescholarship.org |

| Product Ion (m/z) | 155 | lipidmaps.orgescholarship.orgmdpi.com |

| Internal Standard Example | 15(S)-HETE-d8 | lipidmaps.org |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for HETE analysis. nih.gov A key requirement for GC-MS is that analytes must be volatile and thermally stable, which is not the case for native HETEs. theses.czyoutube.com Therefore, a chemical derivatization step is essential prior to analysis. theses.cznih.gov

The derivatization process typically involves two reactions. First, the carboxylic acid group is converted into an ester, often a pentafluorobenzyl (PFB) ester, to improve chromatographic properties and allow for sensitive detection using electron capture ionization. nih.govnih.gov Second, the hydroxyl group is converted into a trimethylsilyl (TMS) ether through a process called silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This step increases the volatility of the molecule, allowing it to pass through the GC column. youtube.com

Following derivatization, the sample is injected into the GC, where the HETE derivatives are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification. nih.gov GC-MS was instrumental in the initial identification of 8-HETE from extracts of mouse skin, demonstrating its utility in structural confirmation. nih.gov

High-performance liquid chromatography (HPLC) serves a dual role in 8-HETE research as both a standalone analytical tool and a crucial purification technique. nih.gov As a preparative method, HPLC is frequently used to isolate and purify 8-HETE from complex biological extracts prior to definitive structural analysis by methods like NMR or GC-MS. nih.govnih.gov This purification is typically achieved using reverse-phase columns (e.g., C18), which separate compounds based on their hydrophobicity. nih.gov

For analytical purposes, HPLC can be coupled with various detectors. While its most powerful application is as the separation front-end for mass spectrometry (as described in LC-MS/MS), it can also be used with ultraviolet (UV) detectors, as the conjugated double bond system in HETEs allows for UV absorption. lipidmaps.org Furthermore, highly sensitive fluorescent HPLC assays have been developed. In these methods, 8-HETE is chemically labeled with a fluorescent tag, which significantly enhances detection sensitivity, allowing for the measurement of very low quantities in samples like urine or renal tissue. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry excels at detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds. nih.gov For 8-HETE, proton NMR (¹H-NMR) provides definitive information on the molecule's structure, including the precise location of the hydroxyl group along the carbon chain and the geometry (cis/trans or Z/E) of the conjugated double bonds. nih.gov In a key study, the structure of a major arachidonic acid metabolite isolated from mouse skin was conclusively identified as 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid (8-HETE) through the use of high-field (500 MHz) ¹H-NMR spectroscopy, which provided a complete structural analysis. nih.gov

Sample Preparation Techniques for Lipid Mediator Analysis

The quality of analytical data is heavily dependent on the sample preparation process. Effective extraction and, when necessary, derivatization are critical for isolating 8-HETE from the complex biological matrix, removing interfering substances, and enhancing the sensitivity of the final measurement. nih.govmetwarebio.com

Extraction: The most widely used method for extracting eicosanoids from biological fluids is solid-phase extraction (SPE). nih.govarborassays.comuib.no This technique utilizes a cartridge, commonly packed with a C18 (octadecylsilyl) sorbent, to separate lipids from the more polar components of the sample. arborassays.com A typical SPE protocol involves the following steps:

Acidification: The sample (e.g., plasma, urine, tissue homogenate) is acidified to a pH of approximately 3.5 to ensure the carboxylic acid group of 8-HETE is protonated. arborassays.com

Column Conditioning: The C18 cartridge is conditioned by washing with an organic solvent like ethanol or methanol, followed by water. arborassays.com

Sample Loading: The acidified sample is slowly passed through the cartridge, where 8-HETE and other lipids bind to the C18 stationary phase.

Washing: The cartridge is washed with water and low-concentration organic solvent solutions to remove salts and other water-soluble impurities. arborassays.com

Elution: The purified 8-HETE is eluted from the cartridge using a stronger organic solvent, such as ethyl acetate or methanol. lipidmaps.orgarborassays.com The eluted solvent is then typically evaporated under nitrogen or in a vacuum, and the residue is reconstituted in the initial mobile phase for LC-MS analysis. lipidmaps.orgarborassays.com Throughout this process, antioxidants like butylated hydroxytoluene (BHT) may be added to prevent non-enzymatic oxidation of the eicosanoids. nih.gov

Derivatization for Enhanced Sensitivity: While derivatization is essential for GC-MS, it can also be employed to boost sensitivity in LC-MS analysis. nih.govmdpi.com A notable strategy is charge-reversal derivatization. This involves reacting the carboxylic acid group of 8-HETE with a reagent that carries a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP). nih.gov This converts the analyte from a molecule typically detected as an anion in negative-ion mode to a derivative detected as a cation in positive-ion mode. This chemical modification can improve ionization efficiency and lead to a 10- to 20-fold increase in detection sensitivity compared to the analysis of the underivatized compound. nih.gov

| Analytical Method | Purpose of Derivatization | Functional Group Targeted | Example Reagent(s) | Reference |

|---|---|---|---|---|

| GC-MS | Increase volatility and thermal stability | Carboxylic acid and Hydroxyl | Pentafluorobenzyl (PFB) bromide (esterification); BSTFA (silylation) | nih.govnih.gov |

| LC-MS/MS | Enhance ionization efficiency and sensitivity | Carboxylic acid | N-(4-aminomethylphenyl)pyridinium (AMPP) | nih.gov |

| Fluorescent HPLC | Introduce a fluorophore for detection | Carboxylic acid | 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate | nih.gov |

Advanced Lipidomics and Metabolipidomics Approaches

Advanced lipidomics and metabolipidomics have become indispensable in the study of 8-Hydroxyicosa-5,9,11,14-tetraenoic acid (8-HETE), providing powerful tools for its detection, quantification, and functional characterization within complex biological systems. These approaches leverage sophisticated analytical platforms, primarily centered around mass spectrometry, to achieve high sensitivity and specificity.

Methodologies such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) have significantly advanced the analysis of 8-HETE. researchgate.netcreative-proteomics.com For instance, a targeted chiral lipidomics analysis using UHPLC combined with electron capture atmospheric pressure chemical ionization (ECAPCI)/HRMS allows for the separation and quantification of 8-HETE enantiomers. researchgate.net This is crucial as the biological activity of hydroxyeicosatetraenoic acids (HETEs) can be stereospecific. The biosynthesis of 8-HETE in response to certain stimuli results almost exclusively in the 8(S)-hydroxy enantiomer, a product consistent with the action of an 8S-lipoxygenase. nih.gov

The integration of these analytical techniques enables comprehensive profiling of HETEs and other related lipid mediators in various biological matrices. creative-proteomics.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of targeted lipidomics, allowing for the simultaneous analysis of numerous bioactive lipids, including 8-HETE, leukotrienes, resolvins, and protectins, from a single sample. nih.gov This "mediator lipidomics" approach is vital for understanding the complex interplay of lipid signaling pathways in both health and disease. nih.gov The quality of sample preparation is a critical factor for a successful analysis, as tissues and biofluids contain very low abundances of these species and are susceptible to degradation and oxidation. nih.gov

Metabolipidomics studies extend this analysis to a broader scale, aiming to identify distinct lipid profiles or "fingerprints" associated with specific pathological conditions. For example, targeted lipid mediator profiling using LC-MS/MS has been employed to investigate changes in fatty acid metabolites in the serum of patients with chronic inflammatory diseases like multiple sclerosis. nih.govresearchgate.net Such studies have revealed imbalances between pro-inflammatory and pro-resolving lipid mediators, highlighting the potential of these molecules, including various HETEs, as diagnostic and prognostic biomarkers. nih.govresearchgate.net In patients with acute coronary syndrome, plasma levels of several HETEs, including 8-HETE, have been found to be upregulated. researchgate.net

The sensitivity and precision of these methods are highlighted by their quantitative capabilities. Research has detailed the specific concentrations of 8-HETE enantiomers in human serum, demonstrating the prevalence of one form over the other.

| Enantiomer | Concentration (ng/ml) |

|---|---|

| 8(R)-HETE | 6.86 ± 0.5 |

| 8(S)-HETE | 4.44 ± 0.4 |

Advanced analytical platforms, such as those using high-resolution Orbitrap mass spectrometry, offer the ability to perform quantitative profiling of over 50 lipid mediators, including 8-HETE. creative-proteomics.com These services provide pathway-level insights by integrating data with bioinformatics tools to map biosynthesis and downstream signaling cascades, such as the lipoxygenase (LOX) and cytochrome P450 (CYP450) pathways. creative-proteomics.com

The table below summarizes key parameters of a representative advanced LC-MS/MS method for analyzing multiple hydroxy fatty acids, including 8-HETE.

| Parameter | Value |

|---|---|

| Linearity Range | 1-100 pg/μL |

| Limit of Detection (LOD) | 10-20 pg |

| Limit of Quantitation (LOQ) | 20-50 pg |

| Extraction Recovery | 76-122% |

These robust methodologies are essential for advancing the understanding of 8-HETE's role in complex biological processes and for the discovery of lipid-based biomarkers. nih.gov

Future Directions and Research Gaps in 8 Hydroxyicosa 5,9,11,14 Tetraenoic Acid Studies

Elucidating Undiscovered Biological Roles in Diverse Organisms

While 8-HETE is recognized as a signaling molecule in mammals, its functional spectrum is likely far broader than currently appreciated. Research has demonstrated specific roles, such as inducing hypertrophy in ventricular cardiomyocytes through MAPK- and NF-κB-dependent pathways. researchgate.net Furthermore, it is known to be a potent activator of PPARα and a weaker activator of PPARγ, implicating it in the regulation of gene transcription and adipocyte differentiation. hmdb.ca However, these findings are concentrated within a few mammalian systems and cell types.

A significant research gap is the lack of investigation into the roles of 8-HETE and its related metabolites in a wider array of organisms. For instance, studies in the marine mollusk Aplysia have identified a related compound, 8-hydroxy-11,12-epoxy-5,9,14-icosatrienoic acid (8-HEpETE), as a potential neuronal second messenger, highlighting the evolutionary conservation and diversification of HETE signaling pathways. nih.gov This underscores the need to explore the presence and function of 8-HETE in other invertebrates, as well as in kingdoms such as plants and fungi, where lipoxygenase pathways are prevalent. nih.gov

Within mammals, the function of 8-HETE outside of the cardiovascular and metabolic systems is poorly understood. Future studies should aim to:

Investigate its role in the central nervous system , building on the findings from invertebrate models. nih.gov

Explore its function in immunity and inflammation , given that related HETEs are known pro-inflammatory mediators.

Determine its contribution to various pathologies. For example, elevated levels of HETEs, including 8-HETE, are found in patients with acute coronary syndrome, but a causal relationship and the precise mechanisms remain to be fully elucidated. researchgate.net

Systematic screening of 8-HETE's effects on different cell lines and in various animal models, including those for developmental biology and disease, will be crucial to uncovering its full range of biological activities.

Comprehensive Mapping of 8-HETE Metabolic Fates

The biosynthesis of 8-HETE can occur through several routes. It is formed from the precursor 10-HETE and can be generated via cytochrome P450 enzymes, lipoxygenases, or non-enzymatic lipid peroxidation. nih.gov While these formation pathways are generally established, a comprehensive map of the downstream metabolic fate of 8-HETE is conspicuously absent. The molecule is known to be a metabolite of arachidonic acid, but its own degradation and conversion products are not well-characterized. nih.gov

A primary research gap is the identification of the specific enzymes that metabolize 8-HETE and the resulting cascade of downstream products. This requires a concerted effort using advanced metabolomics and lipidomics platforms. Key research objectives should include:

Identification of catabolic enzymes: Utilizing techniques like stable isotope tracing in cellular and animal models to track the conversion of 8-HETE into other molecules.

Characterization of novel metabolites: Isolating and structurally elucidating new derivatives of 8-HETE to determine if they possess unique biological activities.

Understanding the functional impact of esterification: 8-HETE, like other HETEs, can be rapidly incorporated into the phospholipids (B1166683) of cellular membranes. nih.gov The functional consequence of this esterification is a major unknown. Research is needed to determine how this process modulates membrane properties and whether the esterified 8-HETE can be released to act as a signaling molecule.

A complete metabolic map would provide critical insights into how 8-HETE concentrations are regulated and could reveal new bioactive lipids derived from its metabolism.

Advanced Structural Biology of 8-HETE-Interacting Proteins

The biological effects of 8-HETE are mediated by its direct interaction with proteins, such as nuclear receptors and enzymes. hmdb.ca A significant limitation in understanding its mechanism of action is the lack of high-resolution three-dimensional structures of 8-HETE in complex with its protein targets. While it is known to bind PPARs, the precise atomic interactions that govern binding affinity and specificity are not structurally defined.

The future of this research area lies in the application of advanced structural biology techniques. nih.gov This includes:

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM): These methods are essential for determining the high-resolution structure of 8-HETE bound to its target proteins. Such structures can reveal the specific amino acid residues involved in the interaction and explain the basis of its selectivity.

Computational Modeling and Simulation: The advent of powerful protein structure prediction tools like AlphaFold allows for the generation of accurate models for proteins whose structures have not been experimentally determined. deepmind.google These models can be used for molecular docking simulations to predict how 8-HETE binds to its targets, guiding further experimental work. Resources like the RCSB Protein Data Bank and SWISS-MODEL provide platforms for accessing and analyzing both experimental and computed structural models. expasy.orgrcsb.org

Integrative structural biology, which combines data from multiple experimental sources (e.g., cryo-EM, mass spectrometry, and chemical cross-linking), will be pivotal. nih.gov This approach can provide a more complete picture of how 8-HETE influences protein conformation, dynamics, and interactions with other proteins within a cellular context.

Development of Novel Chemical Probes and Analogs for Mechanistic Research

To dissect the complex biology of 8-HETE, which may interact with multiple targets, the development of highly specific molecular tools is essential. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of its function with temporal control. tandfonline.comnih.gov Currently, there is a lack of such dedicated tools for the 8-HETE signaling axis.

Future research must focus on the design and synthesis of novel chemical probes and analogs of 8-HETE. The objectives of this research should be to create:

Selective Agonists and Antagonists: Developing analogs that are highly selective for a single 8-HETE receptor or enzyme (e.g., discriminating between PPAR subtypes). This would allow researchers to probe the function of one specific interaction without activating others.

Tagged Analogs: Synthesizing 8-HETE analogs that incorporate affinity tags (e.g., biotin) or fluorescent labels. acs.org These tools are invaluable for "pull-down" experiments to identify previously unknown binding partners and for imaging techniques to visualize the subcellular localization of these interactions.

Metabolically Stable Analogs: Creating versions of 8-HETE that are resistant to degradation. This would be useful for in vivo studies to understand the long-term effects of sustained target activation.

Inactive Control Compounds: For every active probe developed, a structurally similar but biologically inactive control molecule is needed. tandfonline.com This is crucial for verifying that an observed biological effect is due to the specific target interaction and not off-target effects.

The development process for such probes would involve iterative cycles of chemical synthesis, biochemical screening for potency and selectivity, and structural studies to confirm the binding mode, similar to successful probe development for other biological targets. nih.gov

Data Table of Research Gaps and Future Directions

| Section | Research Gap | Justification & Future Direction |

| 8.1. Biological Roles | Limited understanding of 8-HETE functions beyond mammalian cardiovascular/metabolic systems. | The discovery of a related metabolite's role in Aplysia neurons suggests conserved but diverse functions. nih.govDirection: Investigate 8-HETE's role in the CNS, immune system, and in non-mammalian organisms (invertebrates, plants) through systematic screening. |

| 8.2. Metabolic Fates | The downstream metabolic pathway of 8-HETE is largely unmapped. | To understand the regulation and full impact of 8-HETE, its degradation and conversion products must be known. nih.govnih.govDirection: Use advanced lipidomics and isotope tracing to identify catabolic enzymes and novel bioactive metabolites. Elucidate the function of 8-HETE esterification in membranes. |

| 8.3. Structural Biology | Lack of high-resolution 3D structures of 8-HETE bound to its protein targets (e.g., PPARs). | Structural data is essential for understanding the molecular basis of its activity and for rational drug/probe design. hmdb.canih.govDirection: Employ cryo-EM, X-ray crystallography, and computational modeling (AlphaFold) to solve the structures of 8-HETE-protein complexes. deepmind.google |

| 8.4. Chemical Probes | Absence of selective chemical probes and analogs to dissect 8-HETE signaling. | Endogenous 8-HETE may have multiple targets; specific tools are needed to probe individual pathways. tandfonline.comnih.govDirection: Synthesize and characterize selective agonists/antagonists, tagged analogs for target ID, and metabolically stable versions, along with inactive controls. acs.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the structural characteristics of 8-HETE, and how do they influence its biological activity?

- 8-HETE is a hydroxylated polyunsaturated fatty acid (PUFA) with the IUPAC name (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid. Its stereochemistry (8S configuration) and conjugated diene system (5Z,9E,11Z,14Z) are critical for receptor binding and downstream signaling . Structural validation methods include nuclear magnetic resonance (NMR) and gas chromatography/mass spectrometry (GC/MS), as demonstrated in studies on Aplysia californica nervous tissue .

Q. How is 8-HETE biosynthesized in biological systems?

- 8-HETE is synthesized via the 8-lipoxygenase (8-LOX) pathway, where arachidonic acid is oxygenated at the C8 position to form 8-hydroperoxyeicosatetraenoic acid (8-HPETE), which is subsequently reduced to 8-HETE . Enzyme specificity is influenced by active-site residues (e.g., F359W/A424I/N425M/A603I in lipoxygenase mutants) that determine positional oxygenation .

Q. What analytical methods are used to quantify 8-HETE in complex biological matrices?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 235 nm for conjugated dienes) and GC/MS are standard methods. For higher sensitivity, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is employed, as seen in metabolomic studies of benign prostatic hyperplasia .

Advanced Research Questions

Q. How does stereochemical specificity (8R vs. 8S) of 8-HETE impact its physiological roles?

- The 8R and 8S epimers exhibit distinct biological activities. For example, in Aplysia neurons, (8R)-HPETE (precursor to 8R-HETE) is linked to acetylcholine-activated signaling, while 12S-LOX products are histamine-dependent. Stereochemical analysis via chiral column HPLC or enzymatic degradation is critical for functional studies .

Q. What experimental strategies resolve contradictions in 8-HETE's reported metabolic fates?

- Discrepancies in metabolite identification (e.g., 8-HETE vs. 8-ketoeicosa-5,9,11,14-tetraenoic acid (8-KETE)) require multi-modal validation. For instance, GC/MS fragmentation patterns and enzymatic assays (e.g., NADPH-dependent reductase activity) clarify competing reduction and oxidation pathways .

Q. How can site-directed mutagenesis of lipoxygenases alter 8-HETE production?

- Mutagenesis studies on rabbit 15-LOX demonstrated that substituting residues near the active site (e.g., F359W) shifts oxygenation from C15 to C8, producing 8-HPETE as a minor product (15–20% yield). This highlights the "space-based hypothesis" of enzyme specificity .

Q. What role does 8-HETE play in lipid-mediated signaling in non-mammalian models?

- In Aplysia californica, 8-HETE and its derivatives act as second messengers in cholinoceptive neurons. Acetylcholine triggers 8-LOX activation, linking 8-HETE to calcium signaling and synaptic plasticity. Comparative studies with 12-LOX pathways reveal neurotransmitter-specific regulation .

Q. How can acylcarnitine derivatives of 8-HETE inform mitochondrial dysfunction studies?

- (5Z,8S,9E,11Z,14Z)-8-Hydroxyicosa-5,9,11,14-tetraenoylcarnitine is a long-chain acylcarnitine that transports 8-HETE into mitochondria for β-oxidation. Its accumulation in plasma or tissues (detected via LC-MS) may indicate impaired fatty acid oxidation, relevant to metabolic disorders .

Methodological Recommendations

- Stereochemical Analysis : Use chiral-phase HPLC with synthetic standards to distinguish 8R and 8S isoforms .

- Enzyme Kinetics : Combine site-directed mutagenesis with stopped-flow spectroscopy to study lipoxygenase oxygenation rates .

- Metabolite Identification : Pair UHPLC-MS/MS with stable isotope tracing (e.g., deuterated arachidonic acid) to track 8-HETE turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.